Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

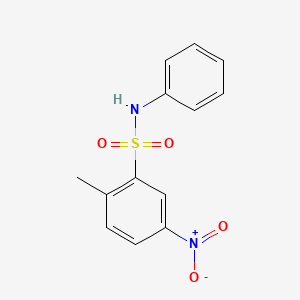

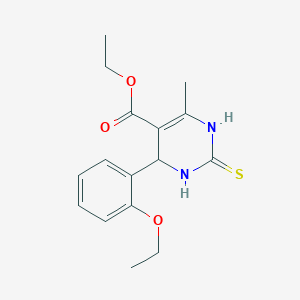

2-メチル-5-ニトロ-N-フェニルベンゼンスルホンアミドは、分子式C13H12N2O4Sを持つ有機化合物です。これは、ベンゼンスルホンアミドの誘導体であり、2位にメチル基、5位にニトロ基、窒素原子にフェニル基が存在することを特徴としています。この化合物は、医薬品化学や材料科学など、さまざまな分野での用途で知られています。

製造方法

合成経路と反応条件

2-メチル-5-ニトロ-N-フェニルベンゼンスルホンアミドの合成は、一般的に、2-メチルベンゼンスルホンアミドのニトロ化に続いてN-フェニル化が行われます。ニトロ化プロセスは、低温で濃硫酸と硝酸の混合物を用いて行うことができ、5位にニトロ基が導入されます。 得られた2-メチル-5-ニトロベンゼンスルホンアミドは、その後、銅粉などの適切な触媒の存在下でフェニルアミン(アニリン)と反応させ、最終生成物を形成します .

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、規模が大きく、収率と純度を高くするために最適化された反応条件が用いられます。連続式反応器と自動化システムの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。

準備方法

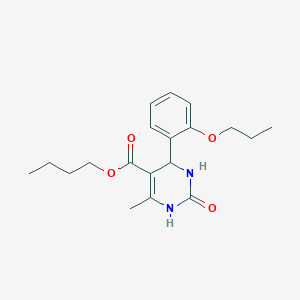

4-Nitro-N-phenyltoluene-2-sulphonamide can be synthesized through several methods. One common synthetic route involves the nitration of N-phenyltoluene-2-sulphonamide. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

反応の種類

2-メチル-5-ニトロ-N-フェニルベンゼンスルホンアミドは、次のようなさまざまな化学反応を起こします。

還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元できます。

置換: スルホンアミド基は、スルホンアミド窒素が他の求核剤に置き換えられる求核置換反応に関与することができます。

酸化: メチル基は、過マンガン酸カリウムなどの強力な酸化剤を用いてカルボン酸に酸化できます。

一般的な試薬と条件

還元: 水素ガス、パラジウム炭素(Pd/C)触媒。

置換: アミンやチオールなどの求核剤、多くの場合、水酸化ナトリウムなどの塩基の存在下。

酸化: 酸性媒体中の過マンガン酸カリウム(KMnO4)。

生成される主要な生成物

還元: 2-メチル-5-アミノ-N-フェニルベンゼンスルホンアミド。

置換: 用いられる求核剤に応じて、さまざまな置換ベンゼンスルホンアミド。

酸化: 2-カルボキシ-5-ニトロ-N-フェニルベンゼンスルホンアミド。

科学的研究の応用

作用機序

2-メチル-5-ニトロ-N-フェニルベンゼンスルホンアミドの作用機序は、主に炭酸脱水酵素の阻害を含みます。スルホンアミド基は、酵素の活性部位にある亜鉛イオンに結合し、その活性を阻害します。 この阻害は、炭酸水素イオンとプロトンの生成を減らし、pH調節や体液分泌などのさまざまな生理学的プロセスに影響を与える可能性があります .

類似化合物の比較

類似化合物

2-メチル-5-ニトロベンゼンスルホンアミド: N-フェニル基が欠如しており、疎水性が低く、酵素阻害剤としての効果が低い可能性があります。

N-エチル-2-メチル-5-ニトロベンゼンスルホンアミド: フェニル基の代わりにエチル基が含まれており、標的酵素に対する結合親和性と特異性を変化させる可能性があります

独自性

2-メチル-5-ニトロ-N-フェニルベンゼンスルホンアミドは、特定の置換パターンにより疎水性と特定の酵素に対する結合親和性が高まっているため、独特です。これは、高い選択性と効力を持つ強力な阻害剤を設計するための貴重な化合物となります。

類似化合物との比較

4-Nitro-N-phenyltoluene-2-sulphonamide can be compared with other sulfonamide derivatives, such as:

- 4-Nitrobenzenesulfonamide

- N-Phenylbenzenesulfonamide

- 2-Methyl-5-nitrobenzenesulfonamide

These compounds share similar structural features but differ in the position and nature of substituents on the aromatic ring. The presence of the nitro group in 4-Nitro-N-phenyltoluene-2-sulphonamide imparts unique chemical and biological properties, making it distinct from other sulfonamide derivatives .

特性

CAS番号 |

79-88-9 |

|---|---|

分子式 |

C13H12N2O4S |

分子量 |

292.31 g/mol |

IUPAC名 |

2-methyl-5-nitro-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C13H12N2O4S/c1-10-7-8-12(15(16)17)9-13(10)20(18,19)14-11-5-3-2-4-6-11/h2-9,14H,1H3 |

InChIキー |

YBHDHKAUAAYLDS-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11703743.png)

![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)

![2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11703771.png)

![Benzyl N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703779.png)

![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-2,6(7H)-dione](/img/structure/B11703780.png)

![Methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11703781.png)

![2-[(2,4-Dimethylanilino)methyl]isoindoline-1,3-dione](/img/structure/B11703820.png)

![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11703835.png)

![3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11703839.png)